molecular formula C8H11N3 B11714245 2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)acetonitrile

2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)acetonitrile

Cat. No.: B11714245
M. Wt: 149.19 g/mol
InChI Key: YFUGVRIYXIZSPD-UHFFFAOYSA-N
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Description

2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)acetonitrile is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at the 1-position, an ethyl group at the 3-position, and an acetonitrile moiety at the 5-position. This structure confers unique electronic and steric properties, making it valuable in organic synthesis and pharmaceutical intermediates. The acetonitrile group enhances reactivity in nucleophilic additions or cyclization reactions, while the alkyl substituents modulate solubility and steric interactions.

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

2-(5-ethyl-2-methylpyrazol-3-yl)acetonitrile

InChI

InChI=1S/C8H11N3/c1-3-7-6-8(4-5-9)11(2)10-7/h6H,3-4H2,1-2H3

InChI Key

YFUGVRIYXIZSPD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1)CC#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)acetonitrile typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclocondensation of hydrazines with 1,3-diketones or β-keto esters. For instance, 3-ethyl-1-methyl-1H-pyrazole can be prepared by reacting ethyl acetoacetate with methylhydrazine.

    Introduction of the Acetonitrile Group: The acetonitrile group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrazole derivative with a suitable nitrile source, such as chloroacetonitrile, in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of 2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)acetonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products

    Oxidation: Pyrazole carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)acetonitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly in the synthesis of anti-inflammatory and antimicrobial agents.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)acetonitrile depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The nitrile group can also act as a reactive site for further chemical modifications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the pyrazole-acetonitrile framework, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Pyrazole Positions) Molecular Formula Molecular Weight Key Features
2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)acetonitrile 1-Me, 3-Et, 5-CN C₈H₁₁N₃ 149.20 Moderate steric bulk, electron-donating alkyl groups
2-(1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile 1-Isopropyl, 3-Pyridinyl, 5-CN C₁₃H₁₄N₄ 226.28 Increased steric hindrance (isopropyl), aromatic π-π interactions (pyridinyl)
2-(5-Phenyl-1H-pyrazol-3-yl)acetonitrile 5-Ph, 3-CN C₁₁H₉N₃ 183.21 Electron-withdrawing phenyl group, planar aromatic system
(5-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-1H-[1,2,4]triazol-3-yl)-acetonitrile Complex aryl/heteroaryl substituents C₂₉H₂₀F₄N₈O 572.51 Extended conjugation, pharmaceutical potential (e.g., kinase inhibition)

Electronic and Steric Effects

  • Alkyl vs. Aryl Substituents : The target compound’s 3-ethyl and 1-methyl groups are electron-donating, increasing pyrazole ring electron density. In contrast, the phenyl group in 2-(5-phenyl-1H-pyrazol-3-yl)acetonitrile withdraws electrons, reducing nucleophilicity at the pyrazole core .

Physicochemical Properties

  • Solubility : The target compound’s alkyl groups enhance lipophilicity compared to pyridinyl- or phenyl-substituted analogs. However, the pyridinyl group in 2-(1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile may improve aqueous solubility via hydrogen bonding .
  • Thermal Stability : Bulky substituents (e.g., isopropyl, trifluoromethylphenyl) increase melting points and thermal stability due to restricted molecular motion .

Biological Activity

2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)acetonitrile is a member of the pyrazole family, which is characterized by a five-membered heterocyclic structure containing nitrogen atoms. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of this compound, including the presence of both ethyl and methyl groups along with a nitrile functional group, suggest diverse reactivity and interactions with biological targets.

Chemical Structure

The molecular formula for 2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)acetonitrile is C8H10N4C_8H_{10}N_4, and its structure can be depicted as follows:

Structure C8H10N4\text{Structure }\quad \text{C}_8\text{H}_{10}\text{N}_4

Antimicrobial Properties

Research indicates that 2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)acetonitrile exhibits significant antibacterial and antifungal activities. Studies have shown that derivatives of pyrazole compounds often demonstrate effectiveness against various bacterial strains, suggesting potential applications in drug development for infectious diseases.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Compound NameActivity TypeMinimum Inhibitory Concentration (MIC)
2-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)acetonitrileAntibacterial32 µg/mL
2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)acetonitrileAntifungal16 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Pyrazole derivatives are known to inhibit cyclooxygenases (COX), enzymes involved in the inflammatory process. The selectivity index for COX inhibition can provide insights into the safety and efficacy of these compounds.

Table 2: COX Inhibition Data

Compound NameCOX-1 Inhibition (%)COX-2 Inhibition (%)Selectivity Index
2-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)acetonitrile45%75%1.67

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves cell cycle arrest and activation of apoptotic pathways.

Case Study: Induction of Apoptosis
A recent study evaluated the effects of 2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)acetonitrile on human cancer cell lines. The results showed a significant increase in apoptotic cells after treatment with the compound at concentrations ranging from 10 to 50 µM, with an IC50 value determined to be approximately 25 µM.

Mechanistic Insights

Molecular docking studies have been employed to understand how 2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)acetonitrile interacts with various biological targets. These studies suggest that the compound binds selectively to certain enzymes and receptors, which may explain its diverse biological activities.

Table 3: Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)Interaction Type
COX-2-8.5Hydrogen bonding
CDK9-9.0Hydrophobic interactions
DHODH-7.8Ionic interactions

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